molecular formula C15H18N2O2 B14321545 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid CAS No. 101184-12-7

4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid

Cat. No.: B14321545
CAS No.: 101184-12-7
M. Wt: 258.32 g/mol
InChI Key: CHIPWXNNTQHEIJ-UHFFFAOYSA-N
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Description

4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an imidazole ring, which is further substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel catalysts and the presence of functional groups such as aryl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the benzoic acid moiety allows for diverse interactions and applications, setting it apart from other similar compounds.

Properties

CAS No.

101184-12-7

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-[2-(3-methylbutyl)imidazol-1-yl]benzoic acid

InChI

InChI=1S/C15H18N2O2/c1-11(2)3-8-14-16-9-10-17(14)13-6-4-12(5-7-13)15(18)19/h4-7,9-11H,3,8H2,1-2H3,(H,18,19)

InChI Key

CHIPWXNNTQHEIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC=CN1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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